Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate
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Overview
Description
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.
2-hydroxy: Indicates the presence of a hydroxyl group (-OH) attached to the second carbon atom.
8-oxo: Suggests an oxygen atom at the eighth position.
6-propan-2-yl: Describes a propyl group (CH₃CHCH₂-) attached to the sixth carbon.
cyclohepta[b]furan: Highlights the seven-membered cyclic furan ring.
3-carboxylate: Indicates a carboxylate group (-COO⁻) at the third position.
This compound’s intricate structure makes it an interesting subject for study.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate involves several steps. One common approach is the reaction of appropriate precursors, such as furan derivatives or cycloheptadienes, followed by functional group transformations.
Reaction Conditions::Cycloheptadiene Formation: Diels-Alder reaction between furan and a suitable dienophile.
Hydroxylation: Introduction of the hydroxyl group using reagents like OsO₄ or KMnO₄.
Esterification: Ethylation of the hydroxyl group with ethyl alcohol (ethanol).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxyl group.
Substitution: Substitution reactions may occur at the ester or hydroxyl positions.
Reduction: Reduction of the carbonyl group (8-oxo) is possible.
KMnO₄: Used for hydroxylation.
Lithium aluminum hydride (LiAlH₄): Reducing agent for carbonyl reduction.
Acidic conditions: Required for esterification.
Major Products:: The primary product is Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate itself, along with any intermediates formed during the synthetic process.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives or esters.
Biological Activity
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities, which are critical for its evaluation in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a cycloheptafuran backbone with an ethyl ester and a hydroxyl group. Its structural formula is as follows:
Research indicates that this compound exhibits several mechanisms of action, including:
- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging of DPPH radicals | |
Anti-inflammatory | Inhibition of TNF-alpha production | |
Antimicrobial | Inhibition of E. coli growth |
Case Studies
-
Antioxidant Evaluation :
A study assessed the antioxidant capacity of this compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties. -
Anti-inflammatory Potential :
In vitro experiments demonstrated that treatment with the compound reduced TNF-alpha levels in macrophage cultures by approximately 40%, highlighting its potential as an anti-inflammatory agent. -
Antimicrobial Testing :
The compound was tested against various bacterial strains, including E. coli and S. aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, indicating moderate antibacterial activity.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption and Distribution : The compound exhibits good absorption characteristics with a bioavailability estimated at around 60% when administered orally.
- Metabolism : Metabolic studies indicate that the compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-19-14(17)12-10-6-5-9(8(2)3)7-11(16)13(10)20-15(12)18/h5-8,18H,4H2,1-3H3 |
InChI Key |
PMEIUGXLJPEQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC(=CC2=O)C(C)C)O |
Origin of Product |
United States |
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